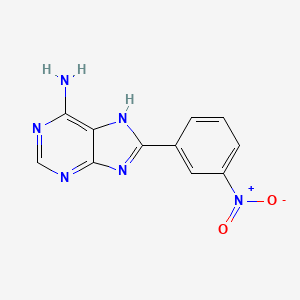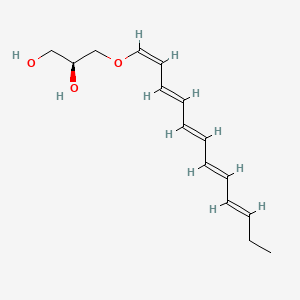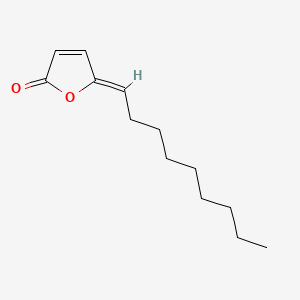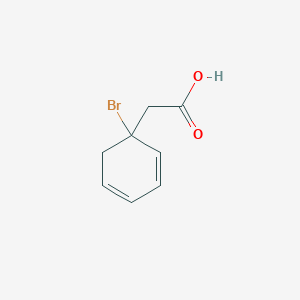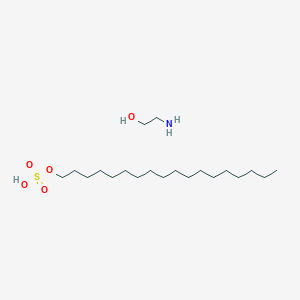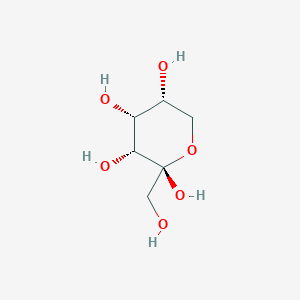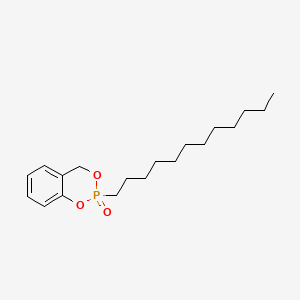
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide is an organophosphorus compound characterized by a benzodioxaphosphorin ring structure with a dodecyl substituent at the 2-position and an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide typically involves the reaction of a suitable dodecyl precursor with a benzodioxaphosphorin reagent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction may be catalyzed by bases or acids depending on the specific synthetic route .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of alkyl or aryl substituted benzodioxaphosphorin compounds .
Scientific Research Applications
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in phosphorylation and phosphitylation reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by phosphorylating or dephosphorylating key proteins, thereby affecting cellular functions. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Known for its use in phosphorylation reactions.
2-Phenoxy-4H-1,3,2-benzodioxaphosphorin 2-oxide: Used as an insecticide and has a similar benzodioxaphosphorin structure.
Uniqueness
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide is unique due to its dodecyl substituent, which imparts distinct hydrophobic properties and influences its reactivity and interaction with biological molecules. This makes it particularly useful in applications requiring specific hydrophobic interactions .
Properties
CAS No. |
142840-36-6 |
|---|---|
Molecular Formula |
C19H31O3P |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-dodecyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C19H31O3P/c1-2-3-4-5-6-7-8-9-10-13-16-23(20)21-17-18-14-11-12-15-19(18)22-23/h11-12,14-15H,2-10,13,16-17H2,1H3 |
InChI Key |
FJHDTMVRMCVEEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCP1(=O)OCC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


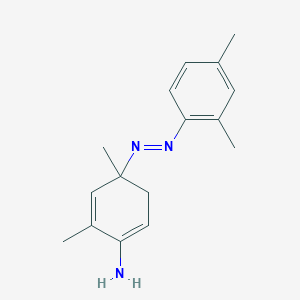

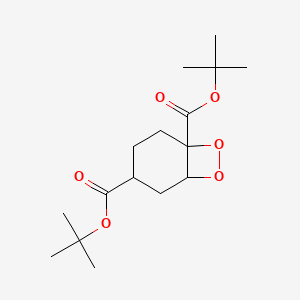
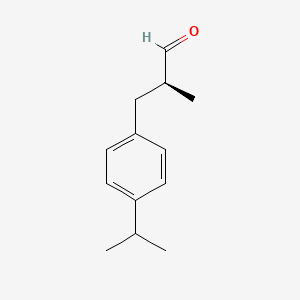


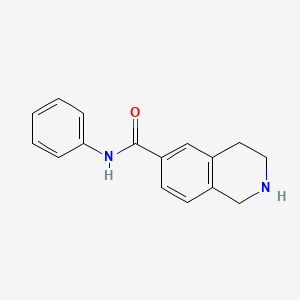
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-oxohexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12650877.png)
